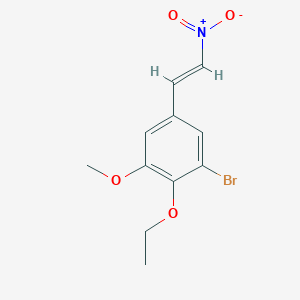
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate, also known as DCB-K, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological applications. This compound is a derivative of the natural product coumarin, which has been used for centuries in traditional medicine. DCB-K is a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to modulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis in cancer cells. 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. It has also been shown to have low toxicity and few side effects in animal models. However, there are limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other drugs. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxycoumarin. The resulting product is then esterified with chloroacetic acid to yield 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. This synthesis method has been optimized to produce high yields of pure 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate for use in scientific research.
Scientific Research Applications
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been the subject of numerous scientific studies due to its potential pharmacological applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-12-6-5-11(14(19)8-12)9-22-16(20)13-7-10-3-1-2-4-15(10)23-17(13)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSCCSYHJUBEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)

![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)
![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)

![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)

![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
